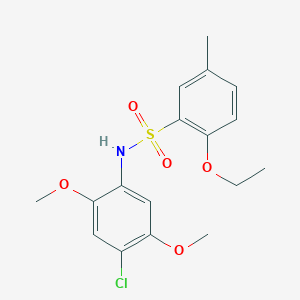

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core. The sulfonamide nitrogen is bonded to a 4-chloro-2,5-dimethoxyphenyl group, while the benzene ring of the sulfonamide moiety is substituted with a 2-ethoxy group and a 5-methyl group.

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO5S/c1-5-24-14-7-6-11(2)8-17(14)25(20,21)19-13-10-15(22-3)12(18)9-16(13)23-4/h6-10,19H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLNKGKXMVVKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with ethyl 2-bromo-5-methylbenzenesulfonate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are typically employed for halogenation and nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound can serve as a potential lead for the development of new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, sulfonamides have been evaluated for their antifungal activity. The compound has shown promising results against common fungal pathogens:

| Fungal Pathogen | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

| Cryptococcus neoformans | 10 |

These results indicate the potential application of this compound in treating fungal infections .

Anticancer Potential

The anticancer properties of sulfonamides are also noteworthy. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

The mechanism often involves inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent for resistant infections .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of the compound on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis, indicating its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Activity Data : Evidence lacks explicit data on the target compound’s bioactivity. Further studies could compare its herbicidal efficacy with sulfentrazone or etobenzanid.

- Synthetic Flexibility : The ethoxy and methyl groups in the target compound may offer tunable solubility and persistence in environmental applications.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-ethoxy-5-methylbenzenesulfonyl chloride. The resulting compound features a sulfonamide functional group, which is often associated with various biological activities.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Inhibition of cell proliferation via apoptosis |

| Benzamide derivatives | Antitumor | Inhibition of dihydrofolate reductase (DHFR) and other pathways |

In a comparative study, benzamide derivatives were shown to inhibit the growth of various cancer cell lines by downregulating DHFR protein levels and disrupting NADPH homeostasis, which are critical for cancer cell survival and proliferation .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase and acetylcholinesterase, which are important targets in treating conditions like glaucoma and Alzheimer's disease. The inhibition mechanism typically involves binding to the active site of these enzymes, thereby preventing substrate access.

Case Studies

- In Vitro Studies : A study demonstrated that related sulfonamide compounds exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis through mitochondrial pathways .

- Molecular Docking Studies : Computational studies have suggested that this compound has a favorable binding affinity for carbonic anhydrase II. This interaction suggests potential therapeutic applications in conditions where carbonic anhydrase modulation is beneficial .

- Pharmacological Investigations : In a recent investigation into the pharmacological properties of sulfonamide derivatives, it was found that these compounds can significantly reduce tumor size in animal models when administered at specific dosages .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonamide bond formation. A common approach involves reacting 2-ethoxy-5-methylbenzenesulfonyl chloride with 4-chloro-2,5-dimethoxyaniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (1.5–2.0 eq.) is added to scavenge HCl, and the reaction is monitored by TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1). Yield optimization (70–85%) requires strict control of temperature (0–5°C during addition, then room temperature for 12–18 hours) and stoichiometric excess of the sulfonyl chloride (1.2 eq.) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for singlet peaks at δ 3.7–3.9 ppm (methoxy groups), δ 6.8–7.2 ppm (aromatic protons), and δ 1.3–1.5 ppm (ethoxy methyl).

- ¹³C NMR : Sulfonamide sulfur induces deshielding; expect aromatic carbons adjacent to sulfonamide at δ 125–135 ppm.

- FTIR : Strong S=O stretches at 1150–1200 cm⁻¹ and N–H bend at 1530–1560 cm⁻¹ confirm sulfonamide formation.

- XRD : For crystallinity, use single-crystal X-ray diffraction to resolve spatial arrangements of the chloro and methoxy substituents .

Q. How can researchers validate the purity of this compound, and which analytical methods are critical for quality control?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase of acetonitrile:water (70:30). Retention time typically falls between 8–10 minutes.

- Elemental Analysis : Acceptable tolerances for C, H, N, S, and Cl should be within ±0.3% of theoretical values.

- Melting Point : Sharp melting range (e.g., 145–147°C) indicates purity .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to evaluate the biological activity of this sulfonamide derivative?

- Methodological Answer :

- Systematic Substituent Variation : Modify the chloro, methoxy, or ethoxy groups and test derivatives in in vitro assays (e.g., antimicrobial or enzyme inhibition).

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical binding interactions. For example, the sulfonamide group may act as a hydrogen bond acceptor, while the chloro substituent enhances lipophilicity.

- Data Interpretation : Compare IC₅₀ values across derivatives; a >10-fold decrease in activity upon replacing chloro with bromo suggests electronic effects dominate .

Q. How should researchers address contradictions in reported biological data, such as conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin for cytotoxicity).

- Metabolic Profiling : Test for prodrug activation by analyzing metabolites via LC-MS. For instance, demethylation of methoxy groups may generate active species in specific cell lines.

- Receptor Specificity : Perform competitive binding assays to rule out off-target effects. Contradictions may arise from differential expression of target receptors .

Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; methoxy groups are prone to hydrolysis at pH > 7.

- Light Sensitivity : Conduct accelerated stability testing under UV light (300–400 nm). Use amber vials or add antioxidants (e.g., BHT) if photodegradation exceeds 10% in 48 hours.

- Solid-State Stability : Store lyophilized powder at -20°C with desiccants to prevent hydrate formation .

Q. How can researchers identify and characterize degradation products formed during long-term storage or experimental use?

- Methodological Answer :

- LC-HRMS : Use high-resolution mass spectrometry to detect degradation products (e.g., demethylated or sulfonic acid derivatives).

- Isolation via Prep-HPLC : Collect fractions of major degradation peaks and characterize structures using 2D NMR (e.g., HSQC, HMBC).

- Mechanistic Studies : Perform kinetic experiments to determine if degradation follows first-order kinetics, and identify catalysts (e.g., trace metals) via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.